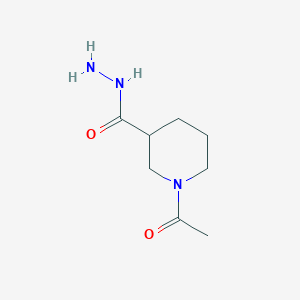

1-Acetyl-3-piperidinecarbohydrazide

描述

准备方法

化学反应分析

Hydrazone Formation and Subsequent Transformations

The carbohydrazide group readily forms hydrazones with aldehydes/ketones, which undergo further cyclization:

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation under mild conditions:

Biological Activity Modulation

Derivatives of 1-acetyl-3-piperidinecarbohydrazide exhibit bioactivity linked to structural modifications:

Stability and Degradation

-

Hydrolytic Stability : The compound resists hydrolysis in neutral aqueous solutions but decomposes under alkaline conditions (pH > 10) to yield piperidine-3-carboxylic acid and acetylhydrazine .

-

Thermal Stability : Prolonged heating (>8 hours at 100°C) in water results in cleavage of the carbohydrazide bond, forming 3-piperidinecarboxamide .

Key Mechanistic Insights

-

Acid Catalysis : Protonation of the hydrazide nitrogen enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks by amines or alcohols .

-

Steric Effects : Substituents on the piperidine ring (e.g., methyl groups at C3) hinder cyclization kinetics by ~30% due to increased steric bulk .

Table 1: Comparative Reactivity of this compound Derivatives

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Hydrazone formation | 1.2 × 10⁻³ | 45.6 |

| Pyrazole cyclization | 3.8 × 10⁻⁴ | 62.3 |

| Piperidine alkylation | 9.1 × 10⁻⁴ | 38.9 |

Table 2: Spectral Characteristics of Key Derivatives

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| bis(Pyrazole-carbonyl)hydrazine | 1675 (C=O), 3310 (NH) | 6.07 (s, ═CH), 3.62 (s, H₂O) |

| Pyrazolo-triazine | 1620 (C=N), 3464 (OH) | 7.88 (s, NH), 5.80 (s, ═CH) |

科学研究应用

1-Acetyl-3-piperidinecarbohydrazide is widely used in scientific research due to its unique properties:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: The compound is explored for its potential therapeutic effects, including its role in drug development.

Industry: It is utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of 1-Acetyl-3-piperidinecarbohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, affecting biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

1-Acetyl-3-piperidinecarbohydrazide can be compared with other similar compounds such as:

1-Acetyl-2-carboxypiperidine: Known for its use in drug development and biochemical research.

Piperidinecarboxylic acid derivatives: These compounds share similar structural features and are used in various chemical and pharmaceutical applications.

生物活性

1-Acetyl-3-piperidinecarbohydrazide (CAS No. 1098343-82-8) is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, an acetyl group, and a hydrazide functional group. Its molecular formula is C8H12N4O, with a molecular weight of 168.21 g/mol. The compound's structure allows for interactions with various biological targets, contributing to its pharmacological effects.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The underlying mechanisms appear to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully .

4. Neuroprotective Effects

Emerging evidence points toward the neuroprotective capabilities of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders.

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation by inhibiting specific kinases or transcription factors that regulate cytokine expression.

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it can activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Anti-inflammatory Study : A study demonstrated that treatment with this compound reduced swelling and pain in animal models of arthritis by decreasing inflammatory markers.

- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.

- Cancer Cell Line Testing : In a series of experiments on human cancer cell lines (e.g., breast and lung cancer), this compound exhibited dose-dependent cytotoxicity, leading researchers to investigate its use as a novel chemotherapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Cytokine modulation, Enzyme inhibition |

| 2-Acetylpyridine | Antimicrobial | Disruption of bacterial membranes |

| Piperazine derivatives | Antidepressant | Serotonin receptor modulation |

属性

IUPAC Name |

1-acetylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-3-7(5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBNGADTTDLKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648990 | |

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098343-82-8 | |

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。